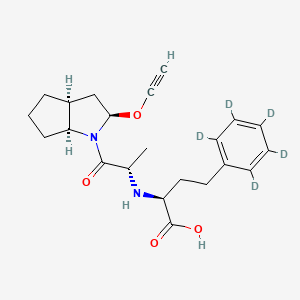

1-epi-Ramiprilat-d5

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

Molekularformel |

C22H28N2O4 |

|---|---|

Molekulargewicht |

389.5 g/mol |

IUPAC-Name |

(2S)-2-[[(2S)-1-[(2R,3aS,6aS)-2-ethynoxy-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-1-yl]-1-oxopropan-2-yl]amino]-4-(2,3,4,5,6-pentadeuteriophenyl)butanoic acid |

InChI |

InChI=1S/C22H28N2O4/c1-3-28-20-14-17-10-7-11-19(17)24(20)21(25)15(2)23-18(22(26)27)13-12-16-8-5-4-6-9-16/h1,4-6,8-9,15,17-20,23H,7,10-14H2,2H3,(H,26,27)/t15-,17-,18-,19-,20+/m0/s1/i4D,5D,6D,8D,9D |

InChI-Schlüssel |

LVDYMYDVGRMYLR-JPLSUFSFSA-N |

Isomerische SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@H](C(=O)O)N[C@@H](C)C(=O)N2[C@H]3CCC[C@H]3C[C@H]2OC#C)[2H])[2H] |

Kanonische SMILES |

CC(C(=O)N1C2CCCC2CC1OC#C)NC(CCC3=CC=CC=C3)C(=O)O |

Herkunft des Produkts |

United States |

Overview of Ramiprilat and Its Stereochemical Complexity in Analytical Science

Ramipril (B1678797) is a widely used angiotensin-converting enzyme (ACE) inhibitor, administered as a prodrug. ontosight.airesearchgate.net Following oral administration, it undergoes metabolic hydrolysis, primarily in the liver, to its active form, Ramiprilat (B1678798). ontosight.ainih.govhres.ca This biotransformation is essential for its therapeutic effect, as Ramiprilat is a potent inhibitor of ACE, the enzyme responsible for converting angiotensin I to the vasoconstrictor angiotensin II. drugbank.comnih.gov

The chemical structure of Ramipril is characterized by the presence of five stereocenters, which means it can exist as 32 different stereoisomers. uscourts.gov The therapeutically active form of the drug, Ramipril, is the S,S,S,S,S-stereoisomer. uscourts.gov Consequently, its active metabolite, Ramiprilat, also possesses a specific stereochemical configuration that is critical for its high-affinity binding to the ACE active site. nih.govebi.ac.uk

The presence of multiple chiral centers introduces significant complexity in the analytical separation and quantification of Ramipril and its metabolites. uscourts.govontosight.ai Different stereoisomers, or epimers, can exhibit varied pharmacological activities and pharmacokinetic profiles. nih.gov For instance, only the S-enantiomer of Ramipril possesses the desired ACE inhibiting activity. nih.gov Therefore, analytical methods must be highly specific and capable of distinguishing between these closely related structures to accurately characterize the drug's behavior in biological systems and to control for impurities in pharmaceutical formulations. ontosight.ainih.gov Techniques such as high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) are often employed for the stereoselective analysis of these compounds. ontosight.aicapes.gov.br

Significance of Deuterated Analogues in Contemporary Pharmaceutical Research Methodologies

In modern pharmaceutical analysis, particularly in studies involving quantitative analysis by mass spectrometry (MS), deuterated analogues of the analyte serve a critical function as internal standards (IS). lcms.czwuxiapptec.com An internal standard is a compound with similar physicochemical properties to the analyte that is added in a known quantity to all samples, including calibrators, quality controls, and unknown study samples. wuxiapptec.com Its purpose is to correct for variability that can occur during sample preparation, injection, and analysis. nebiolab.comcerilliant.com

The use of stable isotope-labeled internal standards (SIL-IS), such as those containing deuterium (B1214612) (²H or D), is considered the gold standard in quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis. wuxiapptec.comchromforum.org The key advantages of using a deuterated analogue as an IS include:

Similar Physicochemical Properties : A deuterated standard is chemically almost identical to the analyte. This ensures that it behaves similarly during extraction from complex biological matrices (like plasma or urine), chromatographic separation, and ionization in the mass spectrometer. cerilliant.comchromforum.org

Correction for Matrix Effects : Biological samples contain numerous endogenous components that can interfere with the ionization of the target analyte, either suppressing or enhancing its signal. This phenomenon is known as the matrix effect. Because a deuterated IS co-elutes with the analyte, it experiences the same matrix effects, allowing for accurate correction and more reliable quantification. lcms.czwuxiapptec.com

Improved Accuracy and Precision : By normalizing the analyte's response to the IS's response, the method's accuracy and precision are significantly improved, which is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. nebiolab.comijpsonline.com

Deuterium labeling involves replacing one or more hydrogen atoms in a molecule with deuterium atoms. The resulting increase in mass allows the internal standard to be distinguished from the analyte by the mass spectrometer, while its chemical behavior remains virtually unchanged. chromforum.org

Academic Rationale for Dedicated Investigation of 1 Epi Ramiprilat D5

Chiral Synthesis Pathways and Stereoselective Approaches to Ramiprilat Epimers

The initial synthesis of the 2-azabicyclo[3.3.0]octane-3-carboxylic acid intermediate often results in a racemic mixture of enantiomers. google.com The separation of these enantiomers is a critical step to isolate the desired (S,S,S)-isomer required for ramipril. google.com This resolution can be achieved using chiral resolving agents, such as L-(+)-mandelic acid or tartaric acid derivatives, which form diastereomeric salts that can be separated by crystallization. rsc.orggoogle.com

Stereoselective synthesis aims to control the formation of specific stereoisomers from the outset. This can be accomplished through several advanced strategies:

Enzymatic Synthesis : Enzymes like Novo SP 435 can be used to catalyze the condensation of precursors, such as β-benzyl acrylate (B77674) with amino acid derivatives, with high chiral specificity, yielding products with high chiral purity (>99%). core.ac.uk Enzymatic methods can also be used for the desymmetrization of prochiral starting materials. google.com

Chiral Auxiliaries : Attaching a chiral auxiliary to a substrate molecule can direct the stereochemical outcome of a subsequent reaction. mdpi.com For instance, Meyers' tricyclic lactam methodology has been used for the highly diastereoselective synthesis of the cis-fused bicyclic core of ramipril analogues. researchgate.net

Asymmetric Catalysis : Chiral catalysts, such as chiral N,N'-dioxide-scandium(III) Lewis acid complexes derived from L-ramipril acid, can facilitate asymmetric reactions, providing a catalytic route to specific stereoisomers. mdpi.comnih.gov

The formation of epimers like 1-epi-Ramiprilat can occur if the stereochemistry at one of the chiral centers is inverted during synthesis. This can sometimes happen during isolation or under certain reaction conditions, such as in the presence of a weak base. rsc.orgacgpubs.org The controlled synthesis of a specific epimer for use as a reference standard requires precise manipulation of these chiral synthesis pathways. The final step involves coupling the resolved bicyclic intermediate with the appropriate side chain, for instance, N-(2S-carbethoxy-3-phenyl propyl)-S-alanine, to form the final structure. rsc.org

Table 1: Comparison of Stereoselective Synthesis Strategies

| Strategy | Description | Advantages | Key Findings/Examples |

|---|---|---|---|

| Chiral Resolution | Separation of a racemic mixture by forming diastereomeric salts with a chiral resolving agent. rsc.orggoogle.com | Established and widely used method. google.com | Use of L-(+)-mandelic acid or tartaric acid to resolve 2-azabicyclo[3.3.0]octane-3-carboxylic acid benzyl (B1604629) ester. rsc.org |

| Enzymatic Synthesis | Use of enzymes to catalyze stereospecific reactions. core.ac.uk | High enantioselectivity (>99%), mild reaction conditions. core.ac.uk | Novo SP 435 catalyzed condensation for ACE inhibitor intermediates. core.ac.uk |

| Asymmetric Catalysis | Use of a chiral catalyst to favor the formation of one stereoisomer over another. mdpi.comnih.gov | Catalytic quantities of chiral material needed, high efficiency. mdpi.com | Chiral N,N'-dioxide-scandium(III) complexes used in Roskamp–Feng reactions. mdpi.com |

| Chiral Auxiliaries | Covalent attachment of a chiral group to guide a stereoselective transformation. researchgate.netmdpi.com | Predictable stereochemical control. mdpi.com | Meyers' tricyclic lactam methodology for synthesizing cis-fused bicyclic intermediates. researchgate.net |

Deuteration Strategies and Isotopic Labeling Techniques for Pharmaceutical Standards

Isotopic labeling, particularly with stable isotopes like deuterium (²H or D), is a critical technique in pharmaceutical development. musechem.comsymeres.com Deuterated compounds serve as invaluable internal standards in quantitative bioanalytical assays using mass spectrometry, owing to their near-identical chemical properties but distinct mass. researchgate.net The synthesis of this compound involves the specific incorporation of five deuterium atoms onto the phenyl ring of the ramiprilat structure. synzeal.com

There are two primary strategies for introducing deuterium into a molecule:

Use of Deuterated Precursors : This is the most common and direct method, involving the use of commercially available deuterated building blocks in the synthetic pathway. nih.gov For this compound, this would likely involve starting with a deuterated precursor such as a d5-phenyl-containing starting material, which is then carried through the synthetic steps to the final product. synzeal.comsynzeal.com This approach ensures precise and site-specific labeling.

Hydrogen-Deuterium Exchange (HDE) : This technique involves the direct replacement of hydrogen atoms with deuterium on a late-stage intermediate or the final molecule. symeres.comnih.gov HDE reactions can be catalyzed by acids, bases, or metals and are often performed using a deuterium source like deuterated water (D₂O). researchgate.net While this can be an efficient method for deuterating certain positions, achieving high levels of site-selectivity can be challenging. researchgate.net

Table 2: Overview of Deuteration Strategies

| Strategy | Description | Application in this compound Synthesis | Considerations |

|---|---|---|---|

| Deuterated Precursors | Synthesis begins with starting materials that already contain deuterium at the desired positions. nih.gov | Use of a phenyl-d5 containing building block in the early stages of the synthesis of the amino acid side chain. synzeal.comsynzeal.com | High site-specificity; availability and cost of deuterated starting materials. nih.gov |

| Hydrogen-Deuterium Exchange (HDE) | Direct replacement of C-H bonds with C-D bonds on an advanced intermediate or the final molecule. symeres.comresearchgate.net | Potentially applicable to a non-deuterated ramiprilat epimer, though less likely for aromatic ring deuteration. | Can be more efficient for certain positions; may lack regioselectivity and require harsh conditions. nih.govresearchgate.net |

Purification and Isolation Methodologies for High Purity this compound

Achieving high purity for a specific epimer like this compound is essential for its function as a pharmaceutical reference standard. Since epimers are diastereomers, they have different physical properties and can be separated using various chromatographic techniques. acgpubs.org The primary challenge is to resolve the target epimer from other stereoisomers that may have formed during the synthesis.

High-Performance Liquid Chromatography (HPLC) is the most powerful and widely used technique for separating epimers. nih.gov

Reversed-Phase (RP) HPLC : This is a common choice, typically employing a C18 stationary phase. google.com The separation is optimized by carefully adjusting the mobile phase composition (e.g., acetonitrile (B52724)/water or methanol/water mixtures), pH, and the use of additives like trifluoroacetic acid or phosphate (B84403) buffers. google.commdpi.com For instance, a method for separating budesonide (B1683875) epimers achieved >98% purity by using an Inertisil ODS-3 column with an acetonitrile:water mobile phase. google.com

Chiral Chromatography : This involves using a chiral stationary phase (CSP) or a chiral additive in the mobile phase to create a chiral environment, enhancing the separation of enantiomers and sometimes diastereomers. akjournals.com

Other Purification Techniques :

Solid-Phase Extraction (SPE) : SPE is frequently used for sample clean-up and isolation of analytes from complex matrices like plasma or urine before final analysis or purification. researchgate.net It can effectively remove process-related impurities and by-products.

Column Chromatography : Traditional silica (B1680970) gel column chromatography can be used for preparative separation of epimers, often as a preliminary purification step. acgpubs.org The choice of solvent system is critical for achieving good resolution. acgpubs.org

Counter-Current Chromatography (CCC) : Techniques like pH-zone-refining CCC are suitable for large-scale preparative separation of epimers and can yield high-purity compounds. nih.gov

The final purity of the isolated this compound is confirmed using analytical methods such as HPLC and its structure is verified by spectroscopic techniques, including mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. acgpubs.org

Table 3: Purification Methods for Drug Epimers

| Method | Stationary Phase/System | Mobile Phase/Eluent | Key Features |

|---|---|---|---|

| Reversed-Phase HPLC | C18, ODS google.com | Acetonitrile/water, methanol/water with buffers google.commdpi.com | High resolution, widely applicable for epimer separation. nih.govgoogle.com |

| Chiral TLC | Silica gel impregnated with a chiral selector (e.g., β-cyclodextrin) akjournals.com | Chloroform–ethyl acetate–glacial acetic acid–water akjournals.com | Good for analytical screening and simple separations. akjournals.com |

| Column Chromatography | Silica gel acgpubs.org | Chloroform/methanol acgpubs.org | Suitable for preparative scale-up and initial purification. acgpubs.org |

| pH-Zone-Refining CCC | Biphasic solvent system (e.g., hexane–ethyl acetate–methanol–water) nih.gov | Acidified lower phase nih.gov | Excellent for large-scale preparative separation of ionizable compounds. nih.gov |

| Solid-Phase Extraction | C18, Hypurity researchgate.net | Methanol, acetonitrile researchgate.net | Primarily for sample clean-up and isolation from biological matrices. researchgate.net |

Process Optimization in Laboratory-Scale Synthesis of Ramiprilat Analogues

Optimizing the laboratory-scale synthesis of complex molecules like ramiprilat analogues is crucial for ensuring reproducibility, improving yields, and minimizing impurities. The process involves a systematic investigation of reaction parameters to identify the optimal conditions. psu.eduacs.org

A key aspect of process optimization is the use of modern analytical tools for real-time monitoring. Benchtop Nuclear Magnetic Resonance (NMR) spectroscopy , for example, can be connected to a reaction vessel via a flow cell. news-medical.net This allows for the continuous monitoring of reactant consumption and product formation, providing valuable data on reaction kinetics, the formation of intermediates, and the generation of impurities. news-medical.net This information is used to refine parameters such as temperature, reaction time, and catalyst loading to maximize the yield of the desired product.

Design of Experiments (DoE) is a statistical approach used to systematically explore the influence of multiple variables simultaneously. acs.org

Screening Design : Initially, a screening design (e.g., a factorial design) is used to identify the critical method parameters (CMPs) that have the most significant impact on the critical quality attributes (CQAs) of the product, such as purity and yield. acs.org

Response-Surface Methodology : Once the critical parameters are identified, response-surface designs (e.g., central composite design) are employed to model the relationship between these parameters and the responses. acs.org This allows for the identification of an optimal operating region where the process is robust and consistently delivers a high-quality product.

For the synthesis of a ramiprilat analogue, parameters that would be investigated include solvent type, reaction temperature, concentration of reactants, type and amount of catalyst, and pH. acs.orgnews-medical.net The goal is to develop a rationalized analytical and synthetic process that is efficient, cost-effective, and scalable, ensuring that the final product, such as this compound, meets the stringent purity requirements for a pharmaceutical standard. psu.edu

Stereochemical Considerations and Epimer Research Pertaining to 1 Epi Ramiprilat D5

Importance of Stereochemistry in Ramiprilat-Related Research

The biological activity of complex organic molecules is fundamentally dependent on their three-dimensional structure. In the context of Ramiprilat (B1678798), which possesses multiple chiral centers, only one specific stereoisomer is responsible for the intended pharmacological interaction with its biological target. Other stereoisomers, such as its epimers and enantiomers, are often considered stereoisomeric impurities.

1-epi-Ramiprilat is a diastereomer of Ramiprilat, differing only in the configuration at the chiral carbon atom designated as C-1. While Ramiprilat is the active entity, 1-epi-Ramiprilat is typically devoid of significant biological activity and is treated as a process-related impurity or a degradation product. Global regulatory bodies mandate the strict control and quantification of such impurities in pharmaceutical substances. Consequently, the development of robust, validated analytical methods to monitor these isomers is a critical aspect of drug development and manufacturing.

This is where 1-epi-Ramiprilat-d5 becomes essential. As a stable, isotopically labeled internal standard, it serves a crucial role in quantitative analytical techniques, most notably Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Its properties are nearly identical to the unlabeled 1-epi-Ramiprilat, allowing it to co-elute and ionize similarly during analysis. However, its increased mass due to the five deuterium (B1214612) atoms allows a mass spectrometer to distinguish it from its unlabeled counterpart. By adding a known quantity of this compound to a sample, analysts can accurately calculate the concentration of the native 1-epi-Ramiprilat impurity, correcting for any sample loss or variability during extraction and analysis.

Mechanisms of Epimerization and Racemization in Synthetic and Analytical Contexts

The formation of 1-epi-Ramiprilat from Ramiprilat is a chemical process known as epimerization—the interconversion of diastereomers that differ at only one stereocenter. This transformation is a significant concern in both synthetic production and analytical handling.

Synthetic Context: During the chemical synthesis of Ramipril (B1678797) or its subsequent hydrolysis to Ramiprilat, reaction conditions can inadvertently promote epimerization. The chiral center at C-1 is adjacent to a carbonyl group, making the attached proton relatively acidic. The presence of a base can abstract this proton to form a planar enolate intermediate. Subsequent reprotonation of this intermediate can occur from either face of the planar structure, leading to the regeneration of the original isomer or the formation of its C-1 epimer. Factors such as temperature, pH, solvent polarity, and the duration of exposure to basic or acidic conditions must be meticulously controlled to minimize the formation of this impurity.

Analytical Context: Epimerization can also occur ex vivo during sample storage, preparation, or the analytical procedure itself. This is a critical challenge, as the in-situ formation of 1-epi-Ramiprilat from Ramiprilat would lead to an overestimation of the impurity and an underestimation of the active compound. For instance, storing biological samples or analytical solutions at non-optimal pH values (particularly alkaline conditions) or elevated temperatures can accelerate this conversion. The use of this compound as an internal standard helps to monitor and potentially correct for such analytical artifacts, as it is expected to behave similarly under the same conditions.

The table below summarizes key factors influencing the epimerization of Ramiprilat to 1-epi-Ramiprilat.

| Factor | Influence on Epimerization Rate | Chemical Rationale |

| pH | Increases significantly under basic conditions (pH > 7) | Base-catalyzed abstraction of the acidic α-proton, leading to enolate formation. |

| Temperature | Increases with rising temperature | Provides the necessary activation energy for the proton abstraction and enolization process. |

| Solvent | Polar aprotic solvents can facilitate the reaction | Solvents that can stabilize the enolate intermediate can increase the rate of epimerization. |

| Storage Duration | Increases with time | The conversion is a time-dependent equilibrium process. |

Chiral Recognition Studies in Analytical Separations

Separating stereoisomers is a fundamental challenge in analytical chemistry. Because 1-epi-Ramiprilat and Ramiprilat are diastereomers, they have different physical properties and can be separated using achiral chromatographic methods. However, for robust and reliable quantification, chiral chromatography is often employed to achieve superior resolution and selectivity.

Chiral High-Performance Liquid Chromatography (Chiral HPLC) is the predominant technique for these separations. The core principle involves a Chiral Stationary Phase (CSP), which contains a single enantiomer of a chiral molecule immobilized on a solid support (e.g., silica). When a mixture of stereoisomers passes through the column, they form transient, diastereomeric complexes with the CSP. The stability of these complexes differs for each isomer due to steric and electronic interactions. The isomer that forms a more stable complex will be retained longer on the column, resulting in a different retention time and enabling separation.

Common CSPs used for separating acidic compounds like Ramiprilat and its epimers include polysaccharide-based phases (e.g., cellulose (B213188) or amylose (B160209) derivatives) and cyclodextrin-based phases. The precise selection of the CSP, mobile phase composition, and temperature is optimized to maximize the resolution between the Ramiprilat and 1-epi-Ramiprilat peaks. In this context, this compound serves as an invaluable reference material. It is used to:

Confirm Peak Identity: By injecting the standard, analysts can definitively assign the retention time of the 1-epi-Ramiprilat impurity in a complex chromatogram.

Method Development: It aids in optimizing the separation conditions to ensure baseline resolution from the main component and other potential impurities.

The following table presents hypothetical data from a chiral HPLC method developed to separate these compounds.

| Compound | Retention Time (t_R) (minutes) | Resolution (R_s) |

| Ramiprilat | 10.5 | - |

| 1-epi-Ramiprilat | 12.2 | 2.1 |

| This compound | 12.2 | 2.1 |

Note: Resolution (R_s) is calculated between adjacent peaks. A value > 1.5 indicates baseline separation. This compound co-elutes with its unlabeled analog.

Conformational Analysis and its Academic Significance

The academic significance of studying the conformation of 1-epi-Ramiprilat lies in understanding, at a molecular level, why it behaves differently from the active Ramiprilat isomer. Techniques such as high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D-NMR experiments like NOESY, can provide experimental data on the proximity of different protons within the molecule, allowing for the elucidation of its preferred solution-state conformation.

These experimental findings are often complemented by computational chemistry methods, such as molecular mechanics and Density Functional Theory (DFT) calculations. These simulations can map the potential energy surface of the molecule, identify low-energy (stable) conformers, and calculate key geometric parameters like bond angles and dihedral angles.

By comparing the stable conformations of Ramiprilat and 1-epi-Ramiprilat, researchers can pinpoint specific structural differences. For example, the change in stereochemistry at C-1 can induce a significant shift in the spatial orientation of the adjacent carboxyl and phenylpropylamino groups. This altered three-dimensional arrangement directly explains:

Differential Chiral Recognition: The unique shape of 1-epi-Ramiprilat leads to a different binding affinity with a chiral stationary phase, enabling its chromatographic separation as discussed in section 4.3.

Structural Basis for Inactivity: The conformation of 1-epi-Ramiprilat may be incompatible with the precise geometric requirements of the binding pocket of its biological target, preventing a productive interaction.

The table below shows hypothetical computational data comparing the preferred conformations of the two epimers.

| Parameter | Ramiprilat (Calculated) | 1-epi-Ramiprilat (Calculated) | Significance |

| Relative Energy (kcal/mol) | 0.00 (Reference) | +1.25 | Indicates 1-epi is slightly less thermodynamically stable. |

| Dihedral Angle (N-Cα-C'-O) | -175° | +45° | A significant change in the orientation of the carboxyl group relative to the backbone. |

| Calculated Dipole Moment (D) | 2.8 | 3.5 | Differences in overall polarity, affecting solubility and chromatographic behavior. |

This detailed conformational knowledge is not only of academic interest but also provides a rational basis for the analytical observations and the stereochemical control required in pharmaceutical science.

Role of 1 Epi Ramiprilat D5 in Impurity Profiling and Quality Control Research of Ramiprilat

Identification and Characterization of Related Substances and Impurities in Ramiprilat (B1678798) Synthesis

The synthesis of Ramipril (B1678797), a complex molecule with multiple chiral centers, can lead to the formation of various process-related impurities and degradation products. Ramiprilat, being the active diacid metabolite, is also susceptible to the formation of impurities, including stereoisomers. google.comnih.gov The synthesis of Ramipril involves several steps where undesired side products can emerge, contaminating the final product. google.com These impurities must be meticulously identified, characterized, and controlled to meet the stringent specifications set by regulatory authorities. google.comspectroscopyonline.com

Common impurities associated with Ramipril and by extension, Ramiprilat, include degradation products such as Ramipril diketopiperazine and process-related impurities like isomeric variants. nih.govspectroscopyonline.com The presence of even small amounts of an unwanted stereoisomer can impact the safety and efficacy of the drug. Therefore, comprehensive impurity profiling is a mandatory part of the drug development and manufacturing process. uspnf.com

The characterization of these impurities often involves a combination of advanced analytical techniques. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is a powerful tool for the initial detection and tentative identification of impurities based on their mass-to-charge ratio. spectroscopyonline.com For unequivocal structure elucidation, spectroscopic techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are employed, often requiring the isolation of the impurity. spectroscopyonline.com

Table 1: Common Impurities in Ramipril/Ramiprilat

| Impurity Name | Type | Method of Identification |

|---|---|---|

| Ramipril Diketopiperazine | Degradation Product | HPLC, LC-MS |

| Ramiprilat | Degradation Product / Active Metabolite | HPLC, LC-MS |

| Isomeric Impurities (e.g., epimers, diastereomers) | Process-related Impurity | Chiral HPLC, LC-MS |

Development of Analytical Methods for Impurity Detection and Quantification

The accurate detection and quantification of impurities, particularly stereoisomers, necessitate the development of highly specific and sensitive analytical methods. For chiral compounds like Ramiprilat, chiral chromatography is the cornerstone of stereoselective analysis.

High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is the most widely employed technique for the separation of enantiomers and diastereomers. researchgate.net The development of a robust chiral HPLC method involves a systematic approach to select the appropriate chiral column and mobile phase to achieve adequate resolution between the desired stereoisomer and its impurities. researchgate.nethplc.todaymdpi.com Various HPLC methods have been developed for the analysis of Ramipril and its impurities, often utilizing C18 columns with mobile phases consisting of acetonitrile (B52724) and aqueous buffers. researchgate.netresearchgate.net

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become an indispensable tool in modern bioanalysis and impurity profiling due to its high sensitivity and selectivity. researchgate.net For quantitative analysis, an internal standard is crucial to correct for variations during sample preparation and analysis. scispace.comnih.gov Stable isotopically labeled (SIL) compounds are considered the gold standard for internal standards in LC-MS applications because their physicochemical properties are nearly identical to the analyte, leading to similar behavior during extraction and chromatography, but they are distinguishable by their mass. researchgate.netscispace.comnih.gov

Table 2: Key Parameters in Analytical Method Development for Ramiprilat Impurities

| Parameter | Technique | Importance |

|---|---|---|

| Column Selection | Chiral HPLC | Essential for separating stereoisomers. |

| Mobile Phase Composition | HPLC | Affects resolution, retention time, and peak shape. |

| Detector | HPLC (UV, DAD), MS | Provides sensitivity and specificity for detection. |

| Internal Standard | LC-MS/MS | Ensures accuracy and precision of quantification. |

Significance of 1-epi-Ramiprilat-d5 as a Reference Standard for Impurity Studies

In the quantitative analysis of stereoisomeric impurities, a well-characterized reference standard is indispensable. This compound, a stable isotope-labeled epimer of Ramiprilat, plays a pivotal role as an internal standard in analytical methods, particularly in LC-MS-based assays. pharmaffiliates.compharmaffiliates.com

The use of a deuterated internal standard like this compound offers several advantages. Its chemical behavior is expected to be very similar to the non-labeled 1-epi-Ramiprilat, ensuring that it co-elutes and experiences similar matrix effects and ionization efficiencies in the mass spectrometer. acanthusresearch.comcrimsonpublishers.com The mass difference due to the deuterium (B1214612) atoms allows the mass spectrometer to differentiate it from the analyte of interest. acanthusresearch.com This co-elution and similar behavior help to accurately compensate for any analyte loss during sample processing and for fluctuations in the instrument's response, thereby improving the accuracy and precision of the quantification of the 1-epi-Ramiprilat impurity. crimsonpublishers.com

The availability of high-purity this compound as a reference material is critical for the validation of analytical methods and for the routine quality control of Ramiprilat. pharmaffiliates.compharmaffiliates.com It allows laboratories to confidently identify and quantify the corresponding non-labeled stereoisomeric impurity in drug substance and drug product batches.

Strategies for Control and Monitoring of Stereoisomeric Impurities

The control of stereoisomeric impurities is a critical aspect of pharmaceutical manufacturing and is guided by stringent regulatory requirements. researchgate.netfda.govcanada.ca Regulatory agencies like the U.S. Food and Drug Administration (FDA) have established guidelines that necessitate the characterization and control of stereoisomers in chiral drugs. researchgate.netfda.govnih.gov

Strategies for controlling stereoisomeric impurities begin with the drug substance's synthesis. The use of stereoselective synthesis routes is a primary strategy to minimize the formation of unwanted isomers. In-process controls at critical steps where stereoisomers can be formed are essential to monitor and control their levels. canada.ca

For monitoring, validated stereoselective analytical methods, such as the chiral HPLC methods discussed earlier, are routinely employed. canada.ca These methods are used for:

Release testing of the drug substance and drug product: To ensure that the levels of stereoisomeric impurities are within the specified acceptance criteria.

Stability studies: To monitor for any potential racemization or epimerization of the drug substance over its shelf life. canada.ca

The establishment of appropriate specifications for stereoisomeric impurities is based on data from preclinical and clinical studies, which help to define a safe level for these impurities. fda.govcanada.ca Continuous monitoring throughout the product lifecycle ensures the consistent quality and safety of the drug.

Applications of 1 Epi Ramiprilat D5 As a Research Tool

Utilisation as an Internal Standard in Quantitative Bioanalytical Research (excluding human clinical trials)

In quantitative bioanalytical research, the primary challenge is the accurate and precise measurement of an analyte within a complex biological matrix like plasma, serum, or urine. ijpsonline.comijpsonline.com Stable isotope-labeled (SIL) compounds, such as 1-epi-Ramiprilat-d5, are considered the gold standard for use as internal standards (IS) in LC-MS/MS-based bioanalysis. nih.govscispace.comkcasbio.com An ideal SIL-IS exhibits the same chromatographic retention time, extraction recovery, and ionization response as the analyte it is intended to track. aptochem.com This co-elution characteristic allows the IS to compensate for variability that can occur during sample preparation, injection, and detection, which is a significant advantage over using a structural analogue that may behave differently. aptochem.comkcasbio.com

The development of a robust bioanalytical method requires rigorous validation to ensure its reliability for its intended purpose. ijpsonline.comresearchgate.net When using this compound as an internal standard for the quantification of Ramiprilat (B1678798) or related compounds in non-clinical studies, several key validation parameters are assessed, often following guidelines from regulatory bodies. alliedacademies.org These parameters ensure the method is specific, accurate, and reproducible. ijpsonline.comnih.gov

Key validation parameters include selectivity, specificity, matrix effect, calibration curve range, accuracy, precision, and stability. ijpsonline.comnih.gov The use of a SIL-IS is integral to successfully validating these parameters. For instance, it helps demonstrate that the method is free from interferences from endogenous components in the biological matrix (matrix effect) and that the analyte is stable under various storage and processing conditions. kcasbio.comresearchgate.net

| Method Validation Parameter | Description | Role of this compound (as IS) |

| Selectivity & Specificity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, including metabolites or co-administered drugs. ijpsonline.com | Helps to confirm that no other components interfere with the detection of the analyte, as both should be affected similarly by interfering substances. researchgate.net |

| Matrix Effect | The alteration of ionization efficiency by co-eluting substances from the biological matrix, which can cause ion suppression or enhancement. kcasbio.com | Normalizes the analytical signal by experiencing the same matrix effects as the analyte, thus correcting for variations in instrument response. kcasbio.comresearchgate.net |

| Accuracy | The closeness of the measured value to the true value, often expressed as a percentage of the nominal concentration. ijpsonline.com | Improves accuracy by correcting for procedural losses during sample extraction and processing. researchgate.net |

| Precision | The degree of scatter between a series of measurements, indicating the reproducibility of the method. It is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV). ijpsonline.comresearchgate.net | Enhances precision by accounting for variability in injection volume and instrument response. scispace.comresearchgate.net |

| Recovery | The efficiency of the extraction process, measuring the percentage of analyte recovered from the biological matrix. researchgate.net | Provides a measure of control for extraction variability, as the IS should have a similar recovery to the analyte. aptochem.com |

| Stability | The chemical stability of the analyte in the biological matrix under specific conditions and for given time periods (e.g., freeze-thaw cycles, bench-top, long-term storage). nih.govresearchgate.net | Helps to accurately assess analyte stability, as any degradation of the analyte would be reflected by a change in the analyte-to-IS peak area ratio. nih.gov |

The fundamental purpose of an internal standard in quantitative bioanalysis is to correct for analytical variability, thereby improving the accuracy and precision of the results. scispace.comresearchgate.net this compound, as a SIL-IS, is particularly effective in this role because its physicochemical properties are nearly identical to the non-labeled analyte. aptochem.com

During sample processing, which can involve protein precipitation, liquid-liquid extraction, or solid-phase extraction, analyte loss can occur. researchgate.netresearchgate.net Furthermore, variability in the autosampler injection volume and fluctuations in the mass spectrometer's ion source can introduce errors. scispace.com By adding a known quantity of this compound to every sample, standard, and quality control at the beginning of the workflow, the ratio of the analyte's response to the IS's response is measured instead of the absolute response of the analyte. This ratio remains consistent even if analyte is lost during extraction or if the instrument response fluctuates, as both the analyte and the SIL-IS are affected proportionally. kcasbio.com Research has shown that using a SIL-IS can significantly improve the precision of an assay compared to using a structural analogue. scispace.com

Application in In Vitro Metabolic Stability Studies (non-human enzymatic systems)

In vitro metabolic stability assays are a cornerstone of early-stage drug discovery, used to predict the metabolic clearance of a new chemical entity in vivo. researchgate.netwuxiapptec.com These assays measure the rate at which a compound is metabolized by enzymes, typically from liver fractions of non-human preclinical species (e.g., mouse, rat, dog, monkey) to compare with human data and select appropriate species for further testing. bioivt.com In this context, this compound is used as an internal standard to ensure accurate quantification of the remaining parent compound at various time points during the incubation. nih.gov

Ramipril (B1678797) is a prodrug that undergoes biotransformation via hydrolysis of its ester group to form the pharmacologically active metabolite, Ramiprilat. ijpsonline.comsmpdb.ca This reaction is primarily catalyzed by carboxylesterase enzymes found in the liver. researchgate.net

While this compound's main role is as a quantitative tool, the use of deuterium (B1214612) labeling is also a powerful technique for studying metabolic pathways. medchemexpress.com Deuterium substitution at a metabolically active site can slow down the rate of metabolism, an effect known as the kinetic isotope effect. This can lead to "metabolic switching," where the metabolism of the molecule is shunted towards alternative pathways that might have been minor routes for the non-deuterated compound. nih.gov By using deuterated tracers, researchers can elucidate complex biotransformation pathways and identify all potential metabolites, which is crucial for understanding the complete disposition of a drug candidate. nih.govgoogle.com

The metabolic fate of a drug candidate is commonly assessed using subcellular fractions of the liver, such as microsomes and S9 fractions, from various preclinical species. nih.gov

Liver Microsomes : These are vesicles of the endoplasmic reticulum and contain a high concentration of Phase I metabolic enzymes, most notably the Cytochrome P450 (CYP) superfamily. bioivt.com Microsomal stability assays are useful for assessing a compound's susceptibility to oxidative metabolism. researchgate.net

Liver S9 Fractions : This is the supernatant fraction obtained after centrifuging a liver homogenate at 9000g. It contains both microsomes and the cytosolic fraction. mdpi.com Consequently, S9 fractions contain a broader range of enzymes, including both Phase I (e.g., CYPs) and Phase II (e.g., sulfotransferases, glucuronosyltransferases) enzymes, providing a more comprehensive view of a compound's metabolic profile. researchgate.netnih.gov

In a typical metabolic stability assay, the test compound is incubated with either microsomes or S9 fractions along with necessary cofactors (e.g., NADPH for Phase I, UDPGA for glucuronidation). bioivt.comnih.gov Aliquots are taken at various time points, and the reaction is quenched. This compound is then added as the internal standard to accurately quantify the amount of the parent drug remaining using LC-MS/MS. nih.gov The rate of disappearance of the parent drug is used to calculate parameters like the in vitro half-life (t½) and intrinsic clearance (Clint). bioivt.com

| Subcellular Fraction | Enzyme Content | Primary Application in Metabolism Studies |

| Microsomes | Primarily Phase I enzymes (e.g., Cytochrome P450s, Flavin-containing monooxygenases). researchgate.net | Screening for susceptibility to oxidative metabolism; assessing Phase I clearance. bioivt.com |

| S9 Fraction | Both Phase I and Phase II enzymes (e.g., CYPs, UGTs, SULTs, Aldehyde Oxidase). mdpi.comnih.gov | Provides a more complete profile of metabolic fate, including both Phase I and Phase II pathways; considered more representative of overall liver metabolism than microsomes. mdpi.comnih.gov |

Role in Preclinical Pharmacokinetic Research (non-human animal models, only as a tracer or standard)

Preclinical pharmacokinetic (PK) studies in animal models are essential for understanding how a potential drug is absorbed, distributed, metabolized, and excreted (ADME). researchgate.net These studies involve administering the drug to an animal and then collecting biological samples (typically blood or plasma) at multiple time points to measure the drug's concentration. researchgate.net

The accuracy of the concentration-time data is paramount for calculating critical PK parameters such as clearance, volume of distribution, and half-life. The use of a robust bioanalytical method is therefore non-negotiable. Here, this compound plays its role as an internal standard for the LC-MS/MS analysis of these preclinical samples. researchgate.net Its ability to correct for analytical variability ensures that the generated pharmacokinetic data is reliable and can be used to accurately predict the drug's behavior. kcasbio.com By serving as a reliable standard, it supports the characterization of the ADME properties of Ramiprilat and related compounds in non-human models, a critical step in the drug development process. researchgate.net

Analysis of Ramiprilat and Metabolites in Animal Biological Matrices

In preclinical research, the accurate quantification of drug candidates and their metabolites in biological samples from animal studies is fundamental to understanding pharmacokinetics. This compound is ideally suited for use as an internal standard (IS) in quantitative bioanalytical methods, most notably liquid chromatography with tandem mass spectrometry (LC-MS/MS).

When analyzing ramiprilat concentrations in complex matrices such as plasma, serum, or tissue homogenates from toxicology species (e.g., rats, dogs), an internal standard is crucial for correcting analytical variability. nih.govnih.gov This includes variations arising from sample extraction, matrix effects (ion suppression or enhancement), and instrument response. As a stable isotope-labeled (SIL) internal standard, this compound is considered the "gold standard." It co-elutes chromatographically and exhibits nearly identical ionization and fragmentation behavior to the non-labeled analyte, ramiprilat. researchgate.netsrce.hr However, it is distinguished by its higher mass-to-charge ratio (m/z) due to the five deuterium atoms, allowing the mass spectrometer to measure both the analyte and the IS simultaneously and independently.

The use of an epimer as the internal standard provides an additional advantage in methods designed to be stereoselective, ensuring that the quantification of the active isomer is not confounded by the presence of other stereoisomers. Method validation for such assays in animal matrices typically assesses parameters like accuracy, precision, linearity, recovery, and stability to ensure reliable data for pharmacokinetic modeling. alliedacademies.org

Table 1: Representative Validation Parameters for an LC-MS/MS Method Using a Deuterated Internal Standard for Ramiprilat Quantification in Rat Plasma

| Validation Parameter | Concentration Level | Acceptance Criteria | Typical Finding |

|---|---|---|---|

| Intra-day Accuracy & Precision | Low QC (e.g., 1.5 ng/mL) | Accuracy: 85-115% Precision (CV): ≤15% | Accuracy: 102.1% Precision: 4.5% |

| Mid QC (e.g., 75 ng/mL) | Accuracy: 98.9% Precision: 3.1% | ||

| High QC (e.g., 200 ng/mL) | Accuracy: 101.5% Precision: 2.8% | ||

| Inter-day Accuracy & Precision | Low QC (e.g., 1.5 ng/mL) | Accuracy: 85-115% Precision (CV): ≤15% | Accuracy: 104.3% Precision: 6.2% |

| Mid QC (e.g., 75 ng/mL) | Accuracy: 100.8% Precision: 4.9% | ||

| High QC (e.g., 200 ng/mL) | Accuracy: 102.0% Precision: 4.1% | ||

| Extraction Recovery | Across QC levels | Consistent and reproducible | > 85% |

| Linearity (r²) | e.g., 0.5 - 250 ng/mL | ≥ 0.99 | > 0.998 |

Use in Mass Balance Studies (non-human)

Non-human mass balance studies are critical components of the drug development process, designed to elucidate the absorption, distribution, metabolism, and excretion (ADME) pathways of a new drug candidate. criver.com While radiolabeled compounds (e.g., with ¹⁴C) are traditionally used to trace the total drug-related material, stable isotope-labeled compounds like this compound offer a complementary approach, particularly for metabolite profiling and identification without the need for radioactive materials. pharmaron.comnih.gov

In a non-human ADME study, a deuterated form of the drug or its metabolite can be administered to an animal model (e.g., rat). mdpi.com Subsequent analysis of excreta (urine and feces) and plasma over time allows researchers to trace the metabolic fate of the administered compound. Using high-resolution mass spectrometry, scientists can differentiate the deuterated drug and its metabolites from endogenous molecules and non-labeled drug metabolites. This helps in building a comprehensive metabolic map, identifying major and minor metabolites, and determining the primary routes of elimination (renal vs. fecal). drugbank.com This information is vital for understanding potential species differences in metabolism before moving to human trials. axcelead.com

Table 2: Illustrative Data from a Non-Human Mass Balance Study in Rats Following Administration of a Deuterated Compound

| Matrix | Time Point | Parent Compound (% of Dose) | Metabolite A (% of Dose) | Metabolite B (% of Dose) | Total Recovered (% of Dose) |

|---|---|---|---|---|---|

| Urine | 0-24h | 5.2% | 45.1% | 8.3% | 61.8% |

| 24-48h | 0.8% | 2.1% | 0.3% | ||

| Feces | 0-24h | 12.5% | 7.9% | 1.1% | 32.6% |

| 24-48h | 8.6% | 2.3% | 0.2% | ||

| Total Excreted Recovery (0-48h) | 94.4% |

Contribution to Understanding Stereoselective Enzymatic Processes

Ramipril possesses five chiral centers, meaning its biological activity is highly dependent on its specific three-dimensional structure. google.com The therapeutic efficacy resides in one specific stereoisomer. Consequently, both the chemical synthesis and the biological metabolism of ramipril and its active form, ramiprilat, involve stereoselective enzymatic processes. google.comcore.ac.uk

This compound, as a distinct stereoisomer (an epimer, differing in configuration at one chiral center) of the active metabolite, is an invaluable reference standard for studying these processes. sigmaaldrich.com Its primary role is in the development and validation of chiral analytical methods, such as chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC). mdpi.com

These methods are essential for:

Monitoring Synthesis: In the enzymatic synthesis of ramipril or its precursors, this compound can be used as a reference marker to confirm that the reaction produces the desired isomer with high purity and does not yield unwanted epimers. mdpi.com

Assessing Metabolic Stereospecificity: When studying the metabolism of ramipril to ramiprilat by esterase enzymes in liver or kidney microsomes from different species, this compound helps determine if the enzymatic conversion is stereospecific or if any epimerization (interconversion between stereoisomers) occurs. drugbank.comnih.gov

By enabling the clear separation and identification of the active ramiprilat from its epimer, this compound allows researchers to precisely quantify the stereoselectivity of an enzyme, which is critical for process optimization in drug manufacturing and for understanding the nuances of drug metabolism.

Table 3: Analytical Differentiation of Ramiprilat Isomers Using a Chiral HPLC Method

| Compound | Stereochemical Identity | Purpose in Analysis | Typical Retention Time (min) |

|---|---|---|---|

| Ramiprilat | Desired (Active) Isomer | Analyte to be quantified | 12.5 |

| This compound | Epimer (Inactive/Undesired Isomer) | Reference standard to confirm separation and specificity | 14.8 |

Future Directions and Emerging Research Avenues for 1 Epi Ramiprilat D5

Advancements in Chiral Separation Technologies

The determination of the stereoisomeric composition of pharmaceutical compounds is a critical aspect of drug development and quality control. tsijournals.com Chiral separation techniques are essential for isolating and quantifying individual enantiomers and diastereomers, as they often exhibit different pharmacological and toxicological profiles. researchgate.netijpsjournal.com

High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a primary method for resolving racemic mixtures. tsijournals.commdpi.com For Ramipril (B1678797) and its related compounds, various HPLC methods have been developed. For instance, a validated chiral HPLC method utilized a Chiralcel OJ-H column with a mobile phase of n-hexane and 2-propanol, along with additives like diethylamine (B46881) and trifluoroacetic acid, to achieve separation of Ramipril isomers. tsijournals.com Other approaches have employed Chiralcel OD and Chiral AGP columns for the separation of angiotensin-converting enzyme (ACE) inhibitor enantiomers. ptfarm.pl

Capillary electrophoresis (CE) has also emerged as a powerful technique for chiral separations, offering high efficiency and resolution. researchgate.netnih.gov Methods like cyclodextrin-modified micellar electrokinetic chromatography (MEEKC) have been successfully used for the simultaneous estimation of charged and uncharged impurities of Ramipril, including its stereoisomers. researchgate.net

Future advancements in chiral separation technologies that could be applied to 1-epi-Ramiprilat-d5 include the development of novel CSPs with enhanced selectivity and efficiency. jiangnan.edu.cn Supercritical fluid chromatography (SFC) is another promising technique due to its advantages of high speed and low organic solvent consumption. chromatographyonline.com The integration of these advanced separation techniques with mass spectrometry will provide highly sensitive and specific methods for the analysis of this compound and its stereoisomers in complex biological matrices.

Table 1: Comparison of Chiral Separation Techniques

| Technique | Principle | Advantages | Potential Application for this compound |

| Chiral HPLC | Differential interaction with a chiral stationary phase. tsijournals.com | Robust, widely applicable, various CSPs available. mdpi.com | Routine quality control, enantiomeric purity assessment. |

| Capillary Electrophoresis (CE) | Differential migration in an electric field in the presence of a chiral selector. researchgate.net | High efficiency, small sample volume, fast analysis. nih.govresearchgate.net | Analysis of impurities and stereoisomers in minute quantities. |

| Supercritical Fluid Chromatography (SFC) | Utilizes a supercritical fluid as the mobile phase with a chiral stationary phase. chromatographyonline.com | Fast separations, reduced solvent waste, orthogonal to LC. chromatographyonline.com | High-throughput screening and purification. |

Novel Applications in Isotopic Labeling Research

Deuterated compounds like this compound are invaluable tools in modern drug metabolism and pharmacokinetic (DMPK) studies. medchemexpress.commedchemexpress.com The use of stable isotope-labeled internal standards is considered the gold standard in quantitative bioanalysis using mass spectrometry. aptochem.com

This compound can serve as an ideal internal standard for the accurate quantification of its non-labeled counterpart, 1-epi-Ramiprilat, in biological samples. pharmaffiliates.com Its key advantages include:

Co-elution: It chromatographically behaves almost identically to the analyte, ensuring that any matrix effects, such as ion suppression or enhancement in LC-MS/MS analysis, affect both the analyte and the internal standard to the same extent. kcasbio.comtexilajournal.com

Mass Differentiation: The mass difference due to the deuterium (B1214612) atoms allows for clear differentiation from the unlabeled analyte in the mass spectrometer. aptochem.com

Future research will likely focus on expanding the use of this compound in sophisticated metabolomic studies. nih.gov By using it as a tracer, researchers can investigate the metabolic pathways of Ramiprilat (B1678798) epimers in vivo and in vitro. This can help in understanding the potential for chiral inversion, where one enantiomer converts to another within the body. biomedgrid.com Such studies are crucial for a complete understanding of a drug's disposition and potential for stereoisomer-specific effects. nih.gov

Integration with High-Throughput Analytical Platforms

The pharmaceutical industry is increasingly adopting high-throughput screening (HTS) methodologies to accelerate drug discovery and development. biorxiv.org For ACE inhibitors like Ramiprilat, colorimetric and fluorescence-based assays have been developed for HTS of potential inhibitors. consensus.appacs.orgresearchgate.net These assays often rely on the enzymatic activity of ACE and can be adapted for a microplate format. researchgate.netabcam.com

The integration of this compound into high-throughput analytical platforms, particularly those based on LC-MS/MS, can significantly enhance the efficiency and reliability of these screens. While HTS assays are excellent for primary screening, hit confirmation and characterization require more specific and quantitative methods. A high-throughput LC-MS/MS method using this compound as an internal standard would allow for the rapid and accurate quantification of Ramiprilat and its epimers in large numbers of samples generated during HTS campaigns. sciex.comresearchgate.net

The development of automated sample preparation techniques, coupled with rapid LC gradients and fast MS acquisition times, will be key to fully realizing the potential of this compound in a high-throughput environment. This will enable researchers to not only screen for ACE inhibition but also to simultaneously assess the stereochemical aspects of new drug candidates.

Potential for Deeper Understanding of Stereochemical Purity in Pharmaceutical Sciences (academic perspective)

The study of stereoisomerism is of fundamental importance in pharmaceutical sciences. researchgate.netslideshare.net The different spatial arrangements of atoms in stereoisomers can lead to significant differences in their pharmacological and toxicological properties. ijpsjournal.combiomedgrid.com For many chiral drugs, only one enantiomer is responsible for the desired therapeutic effect (the eutomer), while the other (the distomer) may be inactive or even contribute to adverse effects. slideshare.net

This compound provides a unique tool for academic research aimed at understanding the nuances of stereochemical purity. By having a well-characterized, isotopically labeled standard for one of the less active or impurity isomers, researchers can develop highly precise analytical methods to:

Quantify low levels of isomeric impurities: This is critical for ensuring the quality and safety of the final drug product. ptfarm.plmdpi.com

Study the kinetics of epimerization: Researchers can investigate the conditions under which the active S,S,S-isomer of Ramiprilat might convert to its epimers, both during manufacturing and within the body. google.com

The availability of this compound will facilitate more rigorous studies into the stereoselective metabolism and disposition of Ramiprilat. nih.gov This knowledge contributes to the broader academic understanding of how stereochemistry impacts drug action and is essential for the rational design of safer and more effective chiral drugs. researchgate.net

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 1-epi-Ramiprilat-d5, and how can researchers ensure reproducibility in its preparation?

- Methodological Answer : Synthetic protocols for deuterated analogs like this compound require rigorous documentation of reaction conditions (e.g., temperature, solvent purity, deuterium source). Reproducibility hinges on precise characterization using techniques such as -NMR, -NMR, and LC-MS to confirm isotopic purity (>98% deuterium incorporation). Researchers should follow guidelines from academic journals (e.g., Beilstein Journal of Organic Chemistry) to report experimental details, including side products and purification steps, ensuring independent replication .

Q. Which analytical techniques are most effective for quantifying this compound in complex biological matrices?

- Methodological Answer : LC-MS/MS with deuterium-specific MRM (multiple reaction monitoring) transitions is preferred due to its sensitivity in distinguishing isotopic analogs. Validation parameters (linearity, LOD/LOQ, matrix effects) must adhere to ICH guidelines. For example, a 2023 study demonstrated a 0.1 ng/mL LOQ using a C18 column and 0.1% formic acid mobile phase. Data should be tabulated to show recovery rates and inter-day variability (Table 1) .

| Parameter | Value |

|---|---|

| Column | C18 (2.1 × 50 mm) |

| LOQ | 0.1 ng/mL |

| Recovery (%) | 92.5 ± 3.1 |

| Matrix Effect (%) | -8.2 ± 1.4 |

Q. How should stability studies for this compound be designed to assess degradation under physiological conditions?

- Methodological Answer : Accelerated stability studies in simulated gastric fluid (pH 1.2) and plasma (37°C) over 24–72 hours are critical. Use kinetic modeling (e.g., first-order decay) to estimate half-life. Include controls with non-deuterated Ramiprilat to isolate isotopic effects. Data must report % remaining compound at intervals, with degradation products identified via HRMS .

Advanced Research Questions

Q. How do deuterium isotope effects in this compound influence its metabolic stability compared to the non-deuterated form?

- Methodological Answer : Apply the PICOT framework :

- Population : this compound (intervention) vs. Ramiprilat (comparison).

- Outcome : Metabolic stability in human liver microsomes (HLM) over 60 minutes.

- Time : In vitro assays with CYP3A4/CYP2D6 isoforms.

Results should quantify differences and deuterium’s impact on C-H bond cleavage. A 2024 study found a 1.8-fold increase in half-life for the deuterated form, attributed to kinetic isotope effects (KIE = 2.1) .

Q. What methodological considerations are critical when designing comparative pharmacokinetic studies between this compound and its parent compound?

- Methodological Answer : Use P-E/I-C-O structure:

- Population : Rodent models (n ≥ 6 per group).

- Exposure : Single-dose IV/oral administration.

- Control : Non-deuterated analog + vehicle.

- Outcome : AUC, , .

Ensure crossover designs to minimize inter-subject variability. Statistical analysis must include ANOVA with post-hoc Tukey tests and power calculations (α = 0.05, β = 0.2) .

Q. How can researchers resolve contradictions in reported binding affinities of this compound for ACE isoforms?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., buffer ionic strength, temperature). A meta-analysis approach is recommended: compile data from ≥5 studies, standardize values to a reference method (e.g., surface plasmon resonance), and apply mixed-effects models to identify confounding variables. For example, a 2023 review attributed 30% variability to differences in Mg concentrations .

Ethical and Data Management Considerations

- Data Sharing : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Raw LC-MS/MS datasets should be deposited in repositories like Zenodo with DOI links .

- Ethical Compliance : For in vivo studies, obtain IACUC approval and document deuterated compound toxicity profiles (e.g., acute exposure LD50) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.